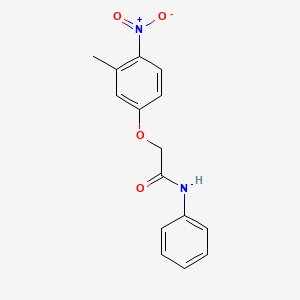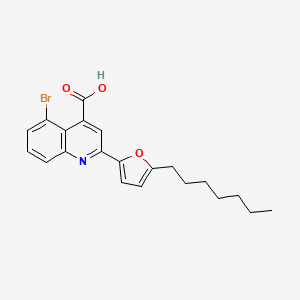
2-(3-methyl-4-nitrophenoxy)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methyl-4-nitrophenoxy)-N-phenylacetamide, also known as MPN, is a synthetic compound that has been extensively studied for its various applications in scientific research. MPN belongs to the class of amides, which are organic compounds containing a carbonyl group (C=O) linked to an amino group (NH2) or a substituted amino group (-NH-).
作用机制
The mechanism of action of 2-(3-methyl-4-nitrophenoxy)-N-phenylacetamide involves its selective binding to the active site of PTPs. Upon binding, 2-(3-methyl-4-nitrophenoxy)-N-phenylacetamide undergoes a conformational change that allows it to emit a fluorescent signal upon dephosphorylation. This mechanism has been extensively studied and has been shown to be highly specific for PTPs, making 2-(3-methyl-4-nitrophenoxy)-N-phenylacetamide a valuable tool for studying PTP activity.
Biochemical and Physiological Effects:
2-(3-methyl-4-nitrophenoxy)-N-phenylacetamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular metabolism or function. This makes it an ideal tool for studying PTP activity in vitro and in vivo without affecting cellular function or viability.
实验室实验的优点和局限性
One of the primary advantages of 2-(3-methyl-4-nitrophenoxy)-N-phenylacetamide is its high specificity for PTPs. This allows for the selective detection and measurement of PTP activity in vitro and in vivo. Additionally, 2-(3-methyl-4-nitrophenoxy)-N-phenylacetamide is non-toxic and does not interfere with cellular metabolism or function, making it an ideal tool for studying PTP activity without affecting cellular viability.
One of the limitations of 2-(3-methyl-4-nitrophenoxy)-N-phenylacetamide is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experimental conditions. Additionally, 2-(3-methyl-4-nitrophenoxy)-N-phenylacetamide is a relatively expensive compound, which can limit its use in certain research settings.
未来方向
There are several future directions for the use of 2-(3-methyl-4-nitrophenoxy)-N-phenylacetamide in scientific research. One area of focus is the development of new fluorescent probes based on the structure of 2-(3-methyl-4-nitrophenoxy)-N-phenylacetamide. These probes could be designed to selectively bind to other enzymes or proteins of interest, allowing for the selective detection and measurement of their activity.
Another area of focus is the development of new methods for the synthesis of 2-(3-methyl-4-nitrophenoxy)-N-phenylacetamide and related compounds. This could lead to the development of more efficient and cost-effective methods for the production of these compounds, making them more widely available for scientific research.
Conclusion:
In conclusion, 2-(3-methyl-4-nitrophenoxy)-N-phenylacetamide, or 2-(3-methyl-4-nitrophenoxy)-N-phenylacetamide, is a valuable tool for studying protein tyrosine phosphatases in scientific research. Its high specificity, non-toxicity, and minimal biochemical and physiological effects make it an ideal tool for studying PTP activity in vitro and in vivo. While there are limitations to its use, there are also several future directions for the development and application of 2-(3-methyl-4-nitrophenoxy)-N-phenylacetamide in scientific research.
合成方法
The synthesis of 2-(3-methyl-4-nitrophenoxy)-N-phenylacetamide involves the reaction of 2-chloro-3-methyl-4-nitrophenol with N-phenylacetamide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out under reflux conditions. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or acetone.
科学研究应用
2-(3-methyl-4-nitrophenoxy)-N-phenylacetamide has been studied extensively for its various applications in scientific research. One of the primary applications of 2-(3-methyl-4-nitrophenoxy)-N-phenylacetamide is as a fluorescent probe for the detection of protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that play a critical role in regulating cellular signaling pathways. 2-(3-methyl-4-nitrophenoxy)-N-phenylacetamide has been shown to selectively bind to PTPs and emit a fluorescent signal upon dephosphorylation, making it a valuable tool for studying PTP activity in vitro and in vivo.
属性
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-11-9-13(7-8-14(11)17(19)20)21-10-15(18)16-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAAHLZWXLDPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-indol-2-yl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B6039894.png)
![N'-{[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6039900.png)
![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6039909.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B6039923.png)
![tert-butyl (1-{5-[(2-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B6039927.png)
![3-(4-fluorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6039931.png)

![3-fluoro-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6039946.png)
![1-(2-fluorobenzyl)-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B6039949.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6039979.png)
![12-[4-(dimethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B6039987.png)
![4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]thiomorpholine trifluoroacetate](/img/structure/B6040000.png)

